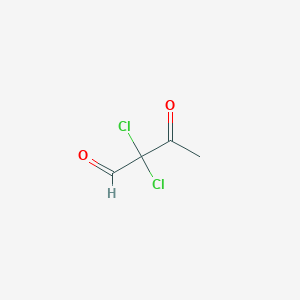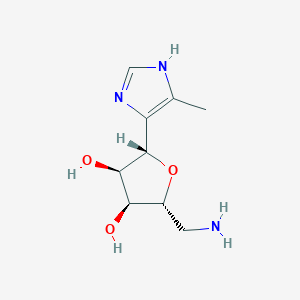
(R,R)-DACH-Naphthyl-Trost-Ligand
Übersicht
Beschreibung
The (R,R)-DACH-naphthyl Trost ligand is a chiral ligand used in asymmetric catalysis. It is part of the Trost modular ligand series, which has been extensively applied in various asymmetric reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The ligand is known for its high enantioselectivity and efficiency in catalyzing reactions involving palladium intermediates .
Wissenschaftliche Forschungsanwendungen
The (R,R)-DACH-naphthyl Trost ligand has a wide range of applications in scientific research :
Chemistry: Used in the synthesis of chiral building blocks and natural products.
Biology: Employed in the development of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of high-enantiopurity compounds for various industrial applications.
Wirkmechanismus
Target of Action
The primary target of the (R,R)-DACH-naphthyl Trost ligand, also known as N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide), is the palladium p-allyl intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the asymmetric allylic alkylation (AAA) reactions .
Mode of Action
The (R,R)-DACH-naphthyl Trost ligand interacts with its targets through a process known as chelation . In this process, the ligand forms a complex with the palladium p-allyl intermediates, enabling the efficient construction of stereogenic centers . This interaction results in high levels of asymmetric induction in an extraordinarily wide range of reactions .
Biochemical Pathways
The (R,R)-DACH-naphthyl Trost ligand affects the AAA pathway . This pathway involves the formation of multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system .
Pharmacokinetics
It’s important to note that the ligand’s effectiveness is highly dependent on the reaction conditions, including temperature, catalyst concentration, solvent, and nucleophile counter-ion .
Result of Action
The result of the (R,R)-DACH-naphthyl Trost ligand’s action is the high-yielding synthesis of a diverse range of chiral products . These products are formed with excellent levels of enantioselectivity . The ligand has been used to induce asymmetry in Heck reactions .
Action Environment
The action of the (R,R)-DACH-naphthyl Trost ligand is influenced by several environmental factors. These include the concentration of the ligand, the solvent used, and the counter-ion of the nucleophile . Optimized conditions are necessary to achieve high levels of asymmetric induction .
Vorbereitungsmethoden
The synthesis of (R,R)-DACH-naphthyl Trost ligand involves several steps. One common method includes the following steps :
Mixing a solvent and a racemic form of the Trost ligand: to prepare a pretreatment solution.
Flowing the pretreatment solution into an adsorbent: for adsorption treatment.
Heating the obtained effluent: to 40-120°C for heat treatment.
Cooling and performing adsorption treatment: again, followed by circulation.
Collecting the adsorbent and eluting with an eluent: to obtain the desired (R,R) configuration with an enantiomeric excess (ee) value higher than 99%.
Analyse Chemischer Reaktionen
The (R,R)-DACH-naphthyl Trost ligand is primarily used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions can form multiple types of bonds, including carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds . Common reagents used in these reactions include:
Carbon nucleophiles: Diesters, barbituric acid derivatives, β-keto esters, nitro compounds.
Oxygen nucleophiles: Alcohols, carboxylates, hydrogencarbonates.
Nitrogen nucleophiles: Alkylamines, azides, amides, imides, N-heterocycles.
The major products formed from these reactions are chiral compounds with high enantioselectivity, which are valuable in the synthesis of pharmaceuticals and natural products .
Vergleich Mit ähnlichen Verbindungen
The (R,R)-DACH-naphthyl Trost ligand is unique due to its high enantioselectivity and efficiency in catalyzing asymmetric reactions. Similar compounds include other chiral ligands used in asymmetric catalysis, such as:
BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl): Another widely used chiral ligand in asymmetric catalysis.
PHOX (phosphinooxazoline) ligands: Known for their application in various asymmetric transformations.
Josiphos ligands: Used in asymmetric hydrogenation and other catalytic processes.
The (R,R)-DACH-naphthyl Trost ligand stands out due to its versatility and high performance in a broad range of reactions, making it a valuable tool in both academic and industrial research .
Eigenschaften
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFKMKXTPXVEMU-AWSIMMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370165 | |
| Record name | (R,R)-DACH-naphthyl Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174810-09-4 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthalenecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174810-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-DACH-naphthyl Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)


![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![1-(6-Oxa-3-azabicyclo[3.1.0]hexan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B68300.png)


![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)



